2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

Catalog No.
S765941
CAS No.
78281-61-5
M.F
C16H16N2O2S
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetami...

CAS Number

78281-61-5

Product Name

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide

IUPAC Name

2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20)

InChI Key

FPRGALQPEHLMNK-UHFFFAOYSA-N

SMILES

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N

Canonical SMILES

CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂S. It is characterized by its structure, which includes an amino group, a benzoyl moiety, and a methylthio group. The compound has a melting point range of 153-155 °C and a predicted boiling point of approximately 557.9 °C .

This compound is noted for being an impurity of Nepafenac, a non-steroidal anti-inflammatory drug known for its analgesic properties and selective inhibition of cyclooxygenase enzymes .

Typical of amides and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for the substitution of the benzoyl moiety under specific conditions.
  • Acylation Reactions: The presence of the benzoyl group enables acylation reactions with alcohols or amines.
  • Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide can be achieved through several methods:

  • Benzoylation of Amino Compounds: Reacting an appropriate amino compound with benzoyl chloride in the presence of a base.
  • Methylthio Group Introduction: This can be performed using methylthiol or methylthio reagents under nucleophilic substitution conditions.
  • Multi-step Synthesis: Starting from simpler precursors, involving amination and subsequent acylation steps.

Interaction studies involving 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide often focus on its pharmacological interactions:

  • Drug Interactions: Given its role as an impurity in Nepafenac, studies investigate how it interacts with other non-steroidal anti-inflammatory drugs and their effects on cyclooxygenase activity.
  • Biochemical Pathways: Research may also explore how this compound influences metabolic pathways relevant to pain and inflammation.

Several compounds exhibit structural or functional similarities to 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
NepafenacContains a similar benzoyl groupApproved for clinical use as an anti-inflammatory
2-Amino-3-benzoylphenylacetamideLacks the methylthio groupDifferent pharmacological profile
4-Amino-N-(4-bromobenzoyl)benzeneacetamideSimilar amide structureBromine substitution alters reactivity
3-Benzoic acid 4-aminoanilideContains amino and carboxylic acid functionalitiesMore polar due to carboxylic acid

These compounds share certain characteristics but differ significantly in their biological activities and applications, highlighting the unique nature of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide within this chemical landscape.

Catalytic Desulfurization Processes

Catalytic desulfurization of 2-amino-3-benzoyl-alpha-(methylthio)benzeneacetamide represents a critical transformation in pharmaceutical intermediate chemistry, converting the methylthio-substituted compound to its corresponding desulfurized product nepafenac [1]. The desulfurization process involves the selective cleavage of carbon-sulfur bonds while preserving the integrity of other functional groups within the molecular framework [9].

The mechanism of desulfurization proceeds through initial adsorption of the methylthio compound onto the catalyst surface, followed by activation of the carbon-sulfur bond and subsequent hydrogen insertion to form the final product [11]. Temperature-programmed reaction spectroscopy studies have demonstrated that methyl thiolate undergoes carbon-sulfur cleavage above 300 Kelvin, yielding methane and methyl radicals as primary decomposition products [34]. The reaction selectivity is significantly influenced by hydroxyl coverage on the catalyst surface, with increased hydroxyl presence promoting methane production over methyl radical formation [34].

Kinetic studies of desulfurization reactions reveal that the process follows pseudo-second-order kinetics, with reaction rates strongly dependent on temperature and catalyst loading [28]. The adsorption behavior of methylthio compounds on metallic surfaces exhibits Langmuir-type isotherms, indicating monolayer coverage and specific binding sites [28]. Experimental data shows that sulfur content reduction from 1500 to 148.2 parts per million can be achieved with 90.12% removal efficiency under optimized conditions [28].

Optimized Reaction Conditions (e.g., Raney Nickel, Palladium Catalysts)

Raney nickel serves as the predominant catalyst for the desulfurization of 2-amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, demonstrating exceptional efficiency in removing sulfur from organic compounds without requiring gaseous hydrogen at moderate temperatures [9]. The catalyst preparation involves treatment of nickel-aluminum alloy with aqueous sodium hydroxide, followed by washing to produce a highly active form that retains hydrogen and catalyzes quantitative desulfurization reactions [9].

Table 1: Optimized Raney Nickel Desulfurization Conditions

ParameterConventional MethodImproved Method
Temperature-78°C to 0°C-40°C to 25°C
SolventDiethyl etherDichloromethane
Yield40-60%75-85%
By-productsChlorinated impurities<2% impurities
Reaction Time4-6 hours2-4 hours

The optimized procedure involves dissolving 25.0 grams of 2-amino-3-benzoyl-alpha-(methylthio)benzeneacetamide in a mixture of 330 milliliters tetrahydrofuran and 80 milliliters water, followed by addition to 100 grams of wet Raney nickel catalyst [1] [13]. The reaction proceeds at room temperature for 10 minutes with vigorous stirring, achieving 86% yield of the desulfurized product [13]. The use of a filter reactor facilitates catalyst handling and reduces hazards associated with Raney nickel manipulation [1].

Palladium catalysts represent an alternative approach for desulfurization processes, particularly in pharmaceutical applications where selectivity and mild reaction conditions are paramount [10] [12]. Palladium-catalyzed reactions typically employ electron-rich mono- or bidentate phosphine ligands, with triphenylphosphine and 1,1'-bis(diphenylphosphino)ferrocene being commonly utilized ligands [10]. These catalytic systems demonstrate exceptional performance in carbon-carbon and carbon-nitrogen bond forming reactions essential for pharmaceutical synthesis [12].

The reaction kinetics for palladium-catalyzed desulfurization follow different mechanistic pathways compared to Raney nickel systems, involving oxidative addition, transmetalation, and reductive elimination steps [12]. Temperature optimization studies indicate that palladium catalysts operate effectively at 60-80°C with catalytic acetic acid, achieving yields exceeding 90% in analogous acetamide syntheses . The catalyst loading typically ranges from 5-10 mole percent, with reaction times varying from 30 minutes to several hours depending on substrate reactivity [33].

Industrial Scale Synthesis and Process Economics

Industrial scale synthesis of 2-amino-3-benzoyl-alpha-(methylthio)benzeneacetamide involves significant modifications from laboratory-scale procedures to address economic, safety, and scalability considerations [21] [24]. The transition from laboratory to industrial scale presents challenges in maintaining product quality, reaction selectivity, and process reproducibility while optimizing cost-effectiveness [27].

Table 2: Scale-Up Economic Analysis for Industrial Production

Scale ParameterLaboratory (1 kg)Pilot (50 kg)Industrial (500 kg)
Raw Material Cost$2,500$118,000$1,050,000
Energy Consumption50 kWh2,200 kWh18,500 kWh
Labor Hours2480320
Equipment Cost$15,000$450,000$3,200,000
Yield Efficiency85%82%79%

The industrial manufacturing process comprises five major steps: preparation of the reaction mixture, temperature-controlled addition of reagents, maintenance of optimal reaction conditions, product isolation, and purification [16]. Critical process parameters include temperature control within -40°C to 25°C, solvent selection favoring dichloromethane over traditional ethers, and base treatment with aqueous sodium bicarbonate for neutralization [1].

Process economics analysis reveals that continuous pharmaceutical manufacturing offers significant advantages over batch processing, including reduced equipment footprint, improved heat and mass transfer, and enhanced process control [24]. The capital expenditure for industrial-scale production ranges from 3-5 million dollars for a 500-kilogram annual capacity facility, with operating costs primarily driven by raw material procurement and energy consumption [24].

Temperature optimization represents a critical economic factor, as reactions conducted at -65°C require specialized cryogenic equipment with high energy consumption, while the improved process operating at -25°C significantly reduces cooling costs [1] [32]. The implementation of automated temperature control systems reduces cooling time from several hours to less than 60 minutes, substantially improving process efficiency [32].

Manufacturing process validation involves three distinct stages: process design where the entire manufacturing procedure is defined, process qualification assessing equipment and personnel capabilities, and continued process verification ensuring ongoing performance within specified parameters [42]. Critical process parameters including temperature, pressure, and reaction time are continuously monitored using advanced sensors and data acquisition systems [42].

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide functions as a crucial intermediate in the synthesis of nepafenac, a non-steroidal anti-inflammatory pharmaceutical compound approved for ophthalmic use [1] [15]. The compound serves as the immediate precursor to nepafenac through catalytic desulfurization, representing the final step in the synthetic pathway from readily available starting materials [13].

The synthetic route begins with 2-aminobenzophenone and methylthioacetamide as starting materials, utilizing N-chlorosuccinimide as the halogenating agent in the presence of triethylamine base [1] [15]. This intermediate approach offers several advantages over direct synthesis methods, including improved reaction selectivity, reduced formation of unwanted by-products, and enhanced process reproducibility [1].

Table 3: Pharmaceutical Synthesis Applications and Yields

Target CompoundStarting MaterialIntermediate RoleFinal YieldReaction Time
Nepafenac2-AminobenzophenoneDirect precursor86%4-6 hours
Related analogsModified benzophenonesStructural template75-92%2-8 hours
API derivativesSubstituted intermediatesBuilding block68-85%6-12 hours

The intermediate demonstrates exceptional versatility in pharmaceutical synthesis, serving as a building block for various active pharmaceutical ingredients through selective functional group modifications [17] [26]. The methylthio moiety provides a protected form of the acetamide side chain, allowing for complex synthetic transformations while maintaining chemical stability during multi-step synthesis [19].

Industrial pharmaceutical manufacturing utilizes this intermediate in large-scale production campaigns, with typical batch sizes ranging from 50 to 500 kilograms depending on market demand and production capacity [15] [18]. The compound exhibits favorable solubility characteristics in pharmaceutical solvents, with solubility values of approximately 33 milligrams per milliliter in tetrahydrofuran and 50 milligrams per milliliter in tetrahydrofuran-water mixtures [1].

Quality control specifications for pharmaceutical intermediate applications require purity levels exceeding 99%, with specific limits on chlorinated impurities including 2-amino-3-benzoyl-5-chloro-alpha-(methylthio)benzeneacetamide (less than 0.1%), 2-amino-5-chlorobenzophenone (less than 0.1%), and 2-amino-3-chlorobenzophenone (less than 0.1%) [1]. These stringent requirements ensure that the final pharmaceutical product meets regulatory standards for safety and efficacy [16].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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